molecular formula C5H10N2O2 B556457 (S)-2-Acetamidopropanamide CAS No. 15962-47-7

(S)-2-Acetamidopropanamide

Cat. No.: B556457
CAS No.: 15962-47-7
M. Wt: 130.15 g/mol
InChI Key: DVOVBGJJSFSOPZ-UHFFFAOYSA-N
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Description

(S)-2-Acetamidopropanamide is an organic compound with the molecular formula C5H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Acetamidopropanamide can be synthesized through several methods. One common approach involves the acylation of (S)-2-aminopropanamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:

(S)-2-Aminopropanamide+Acetic AnhydrideThis compound+Acetic Acid\text{(S)-2-Aminopropanamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} (S)-2-Aminopropanamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Acetamidopropanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield (S)-2-aminopropanoic acid and acetic acid.

    Oxidation: Oxidative conditions can lead to the formation of corresponding oxo derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: (S)-2-aminopropanoic acid and acetic acid.

    Oxidation: Corresponding oxo derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(S)-2-Acetamidopropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its amide functionality.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-Acetamidopropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

    ®-2-Acetamidopropanamide: The enantiomer of (S)-2-Acetamidopropanamide, with similar chemical properties but different biological activities due to its chiral nature.

    N-Acetylalanine: A structurally similar compound with an acetyl group attached to the nitrogen of alanine.

    Acetamidopropanoic acid: A compound with a similar backbone but differing in functional groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This chiral specificity can be crucial in applications such as drug development, where the desired biological activity is often dependent on the compound’s stereochemistry.

Properties

IUPAC Name

2-acetamidopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOVBGJJSFSOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982947
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64397-30-4, 15962-47-7
Record name Propanamide, 2-(acetylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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